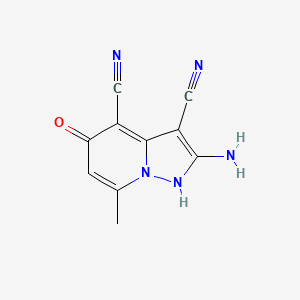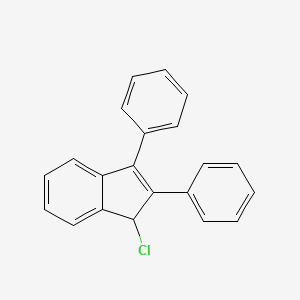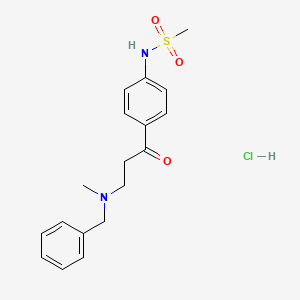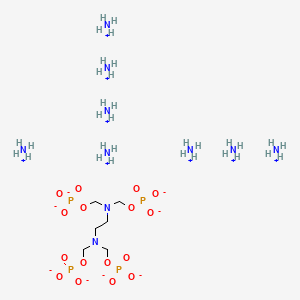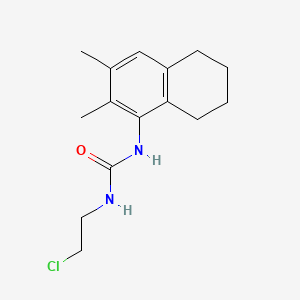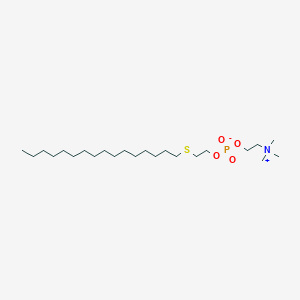
2-Hexadecylthioethyl phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecylthioethyl phosphocholine is a synthetic phospholipid derivative It is characterized by the presence of a long hexadecyl chain attached to a thioethyl group, which is further linked to a phosphocholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylthioethyl phosphocholine typically involves the reaction of hexadecylthiol with 2-chloroethyl phosphocholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) can be employed for the separation and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexadecylthioethyl phosphocholine can undergo various chemical reactions, including:
Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphocholine moiety.
Substitution: The hexadecyl chain can be substituted with other alkyl groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
2-Hexadecylthioethyl phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying phospholipid behavior and interactions.
Biology: The compound is utilized in membrane studies and as a component in liposome formulations.
Medicine: It has potential therapeutic applications, including drug delivery systems and as a component in artificial membranes.
Industry: The compound is used in the formulation of various industrial products, including cosmetics and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Hexadecylthioethyl phosphocholine involves its integration into biological membranes, where it can influence membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, affecting various cellular processes. Its molecular targets include membrane-bound enzymes and receptors, which can modulate signaling pathways and cellular responses .
Comparación Con Compuestos Similares
Phosphatidylcholine: A major component of biological membranes, similar in structure but without the thioethyl group.
Dipalmitoylphosphatidylcholine: Another phospholipid with two palmitic acid chains, used in lung surfactants.
Phosphocholine: A simpler compound that serves as a precursor in the synthesis of phosphatidylcholine
Uniqueness: 2-Hexadecylthioethyl phosphocholine is unique due to the presence of the thioethyl group, which imparts distinct chemical and physical properties. This modification allows for specific interactions with biological membranes and proteins, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
131933-54-5 |
|---|---|
Fórmula molecular |
C23H50NO4PS |
Peso molecular |
467.7 g/mol |
Nombre IUPAC |
2-hexadecylsulfanylethyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H50NO4PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-30-23-21-28-29(25,26)27-20-19-24(2,3)4/h5-23H2,1-4H3 |
Clave InChI |
QMZUWVWTSXKAJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSCCOP(=O)([O-])OCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


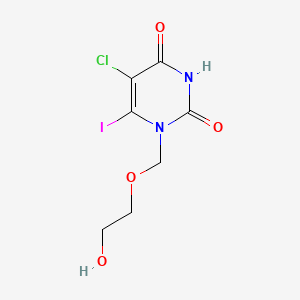
![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)
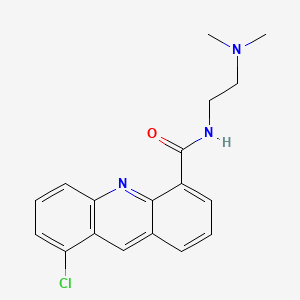
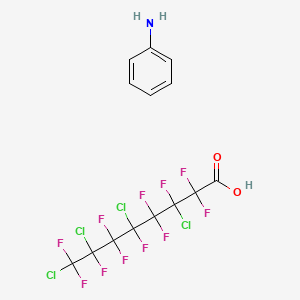
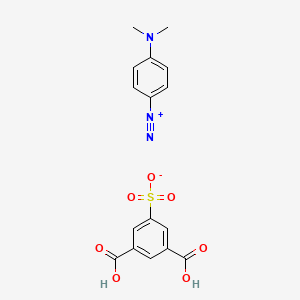
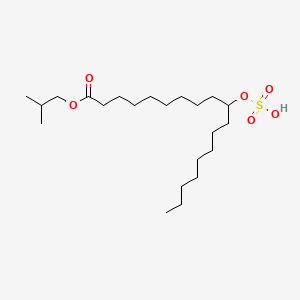
![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)
